molecular formula C10H9NO B11917994 4-Methyl-1H-indole-7-carbaldehyde

4-Methyl-1H-indole-7-carbaldehyde

Cat. No.: B11917994
M. Wt: 159.18 g/mol
InChI Key: FGDMOFOWYSPHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This compound, specifically, has a methyl group at the 4th position and an aldehyde group at the 7th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of dihydrofuran and hydrazone intermediates .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1H-indole-7-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and an aldehyde group on the indole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-methyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-2-3-8(6-12)10-9(7)4-5-11-10/h2-6,11H,1H3

InChI Key

FGDMOFOWYSPHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.